molecular formula C9H8BrNO B13034278 (5-Bromopyridin-3-yl)(cyclopropyl)methanone

(5-Bromopyridin-3-yl)(cyclopropyl)methanone

Cat. No.: B13034278
M. Wt: 226.07 g/mol
InChI Key: ZPWQJUMCZOZNQB-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(cyclopropyl)methanone is an organic compound with the molecular formula C9H8BrNO and a molecular weight of 226.06 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a cyclopropyl group via a methanone linkage. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for (5-Bromopyridin-3-yl)(cyclopropyl)methanone involves the reaction of 5-bromopyridine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in cross-coupling reactions with boronic acids or esters.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Coupling Reactions: Products are typically biaryl compounds.

    Reduction Reactions: The major product is the corresponding alcohol.

Scientific Research Applications

(5-Bromopyridin-3-yl)(cyclopropyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(cyclopropyl)methanone depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding. In receptor binding studies, it may interact with specific receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine: A simpler compound with a bromine atom attached to a pyridine ring.

    Cyclopropylmethanone: Contains a cyclopropyl group attached to a methanone linkage.

    5-Bromonicotinic Acid: Contains a carboxylic acid group instead of a methanone linkage.

Uniqueness

(5-Bromopyridin-3-yl)(cyclopropyl)methanone is unique due to the combination of the bromopyridine and cyclopropylmethanone moieties, which imparts distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

(5-bromopyridin-3-yl)-cyclopropylmethanone

InChI

InChI=1S/C9H8BrNO/c10-8-3-7(4-11-5-8)9(12)6-1-2-6/h3-6H,1-2H2

InChI Key

ZPWQJUMCZOZNQB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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